molecular formula C11H9ClF2N2 B1474736 4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole CAS No. 1697007-05-8

4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole

Cat. No. B1474736
CAS RN: 1697007-05-8
M. Wt: 242.65 g/mol
InChI Key: BCNAYHZSYBQPGU-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The “4-(chloromethyl)” and “1-(2,4-difluorobenzyl)” parts suggest the presence of a chloromethyl group and a 2,4-difluorobenzyl group attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, as a planar, aromatic ring, would contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, chloromethyl group, and 2,4-difluorobenzyl group would each have distinct reactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring, chloromethyl group, and 2,4-difluorobenzyl group would likely influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis Techniques

A study by Huang Jin-qing (2009) explored the synthesis of a similar compound, demonstrating the relevance of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole in chemical research. The process involved cyclization, N-alkylation, hydrolyzation, and chlorination steps, highlighting the compound's synthetic versatility and potential as a precursor in organic synthesis Huang Jin-qing, 2009.

Catalysis and Homogeneous Catalysis

Research by V. César et al. (2002) delved into the coupling of oxazolines and N-heterocyclic carbenes, showcasing a modular approach to new classes of C−N donor ligands for homogeneous catalysis. This study presents the utility of imidazole derivatives in catalysis, offering insights into the compound's application in synthesizing complex molecules and facilitating chemical reactions V. César et al., 2002.

Non-Linear Optical (NLO) Materials

A publication by I. Manikandan et al. (2019) highlighted the synthesis and characterization of potential organic NLO materials. The study emphasizes the significance of compounds like 4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole in developing materials with high non-linear optical responses, which are crucial for various technological applications such as optical switching and modulation I. Manikandan et al., 2019.

Antioxidant and Antibacterial Properties

A study conducted by A. Alp et al. (2015) investigated the synthesis and evaluation of antioxidant activities of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles. This research presents a broader perspective on the biological applications of imidazole derivatives, showing their potential in developing compounds with antioxidant and antibacterial properties A. Alp et al., 2015.

Molecular Docking and Spectroscopic Analysis

Research by Renjith Thomas et al. (2018) covered the spectroscopic analysis and molecular docking of imidazole derivatives, further investigating their reactive properties through DFT and molecular dynamics simulations. This study underscores the compound's relevance in pharmaceutical and medicinal chemistry, providing insights into its interaction with biological targets and its electronic properties Renjith Thomas et al., 2018.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could present inhalation hazards. If it’s a strong acid or base, it could present hazards related to corrosivity .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2/c12-4-10-6-16(7-15-10)5-8-1-2-9(13)3-11(8)14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNAYHZSYBQPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2,4-difluorobenzyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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